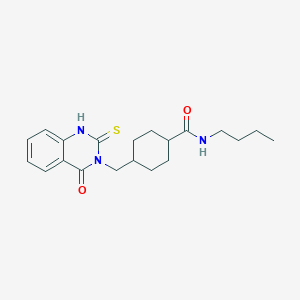
N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermal Stability and Pyrolysis
The compound N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide has been studied in the context of thermal stability. Research indicates that similar thioquinazolin-4-ones and their dioxo analogs exhibit different thermal behaviors. These compounds undergo reactions such as ring opening to iso(thio)cyanate, loss of H and NCS to form cyclohexadienes, and subsequent aromatization to form benzamide. This research is significant in understanding the thermal behavior and stability of such compounds (Peláez et al., 2008).
Neuroinflammation Biomarker Imaging
In the field of neurology, derivatives of N-butyl cyclohexanecarboxamide have been used in PET imaging to study neuroinflammation. Specifically, a related compound, 11C-ER176, has been shown to have high specific binding in the brain, indicating its potential as a biomarker of neuroinflammation. This application is crucial in diagnosing and researching neurological disorders (Ikawa et al., 2017).
Antimicrobial and DNA Cleavage Studies
Compounds derived from thioxo-dihydroquinazoline, similar to N-butyl cyclohexanecarboxamide, have been investigated for their antimicrobial properties. Studies have shown that these compounds, along with their metal complexes, exhibit significant antibacterial and antifungal activities. Furthermore, their ability to cleave DNA has been demonstrated, which is significant for understanding their mechanism of action in antimicrobial activities (Yernale & Bennikallu Hire Mathada, 2014).
Potential Antipsychotic Agents
Research has also explored the use of heterocyclic carboxamides, which are structurally related to N-butyl cyclohexanecarboxamide, as potential antipsychotic agents. These compounds have shown promising results in vitro for binding to dopamine and serotonin receptors, and in vivo for their ability to antagonize certain behavioral responses. This highlights their potential use in treating psychiatric disorders (Norman et al., 1996).
Anticancer Properties
Additionally, derivatives of quinazoline, structurally related to N-butyl cyclohexanecarboxamide, have been synthesized and evaluated for their anticancer activity. These studies indicate that such compounds exhibit significant cytotoxicity against cancer cell lines, offering insights into the development of new anticancer agents (Abuelizz et al., 2017).
Propriétés
IUPAC Name |
N-butyl-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-2-3-12-21-18(24)15-10-8-14(9-11-15)13-23-19(25)16-6-4-5-7-17(16)22-20(23)26/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZCMCOQBQCMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

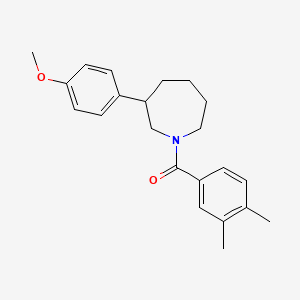
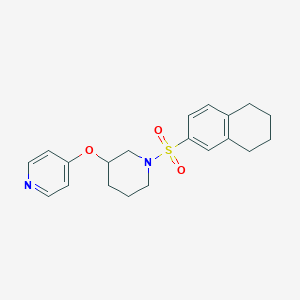
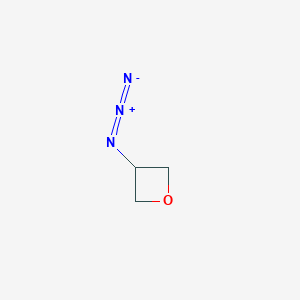
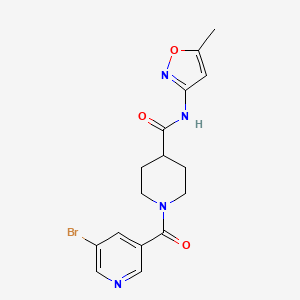

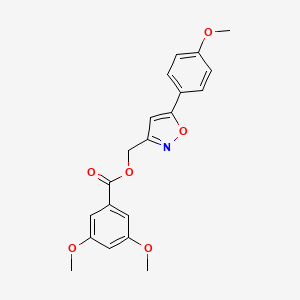
![N-(3,4-difluorophenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2941922.png)

![3-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2941926.png)
![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2941929.png)

![Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2941932.png)
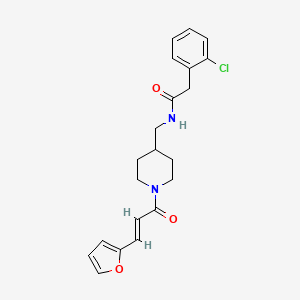
![Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2941936.png)